molecular formula C9H14O3 B13678502 2-Methoxy-5-oxaspiro[3.5]nonan-8-one

2-Methoxy-5-oxaspiro[3.5]nonan-8-one

Cat. No.: B13678502
M. Wt: 170.21 g/mol
InChI Key: FNRHAYJEERHKJQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-oxaspiro[35]nonan-8-one is a chemical compound characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nonanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-oxaspiro[3.5]nonan-8-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methoxy group and a ketone functionality under acidic or basic conditions to induce cyclization and form the spiro ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-oxaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2-Methoxy-5-oxaspiro[3.5]nonan-8-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-oxaspiro[3.5]nonan-8-one involves its interaction with molecular targets through its functional groups. The methoxy and ketone groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.5]nonan-8-one: Similar structure but lacks the methoxy group.

    2-Methoxy-1-{5-oxaspiro[3.5]nonan-8-yl}propan-1-amine: Contains an additional amine group.

    N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine: Contains additional phenyl and diamine groups.

Uniqueness

2-Methoxy-5-oxaspiro[3.5]nonan-8-one is unique due to its specific combination of a methoxy group and a spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-methoxy-5-oxaspiro[3.5]nonan-8-one

InChI

InChI=1S/C9H14O3/c1-11-8-5-9(6-8)4-7(10)2-3-12-9/h8H,2-6H2,1H3

InChI Key

FNRHAYJEERHKJQ-UHFFFAOYSA-N

Canonical SMILES

COC1CC2(C1)CC(=O)CCO2

Origin of Product

United States

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